6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile
CAS No.: 2198845-28-0
Cat. No.: VC5136661
Molecular Formula: C18H17F3N4O
Molecular Weight: 362.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198845-28-0 |
|---|---|
| Molecular Formula | C18H17F3N4O |
| Molecular Weight | 362.356 |
| IUPAC Name | 6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H17F3N4O/c19-18(20,21)15-2-1-3-17(24-15)26-12-13-6-8-25(9-7-13)16-5-4-14(10-22)11-23-16/h1-5,11,13H,6-9,12H2 |
| Standard InChI Key | JJTDEQLSWWSHPW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=C3)C#N |
Introduction
The compound 6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile is a synthetic organic molecule characterized by its pyridine-based structure and the presence of a trifluoromethyl group. This compound belongs to a class of molecules often explored for their potential applications in medicinal chemistry, agrochemicals, and material sciences due to their unique physicochemical properties.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the trifluoromethyl-substituted pyridine derivative: This is achieved through nucleophilic substitution or oxidative coupling reactions.
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Attachment of the piperidine moiety: Using alkylation reactions, the piperidine is tethered to the pyridine scaffold.
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Incorporation of the cyano group: Cyanation reactions, such as Sandmeyer reactions or palladium-catalyzed cyanation, are utilized to introduce this functional group.
Potential Applications
5.1 Medicinal Chemistry
Compounds with similar structures are often investigated for their roles as:
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Enzyme inhibitors (e.g., kinase inhibitors).
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Receptor modulators in neurological disorders.
The trifluoromethyl group enhances binding affinity and metabolic stability.
5.2 Agrochemical Development
Pyridine derivatives with trifluoromethyl groups have been studied as herbicides or fungicides due to their ability to interfere with biological pathways in pests.
Analytical Characterization
To confirm its identity and purity, various analytical techniques are employed:
| Technique | Purpose/Observation |
|---|---|
| NMR Spectroscopy | Identification of proton and carbon environments; confirms functional groups like -CF₃ and -CN. |
| Mass Spectrometry (MS) | Accurate determination of molecular weight (m/z = 339). |
| IR Spectroscopy | Detection of characteristic bands for -CN (~2200 cm⁻¹) and -CF₃ (~1200 cm⁻¹). |
| X-Ray Crystallography | Determines crystal structure and molecular conformation (if crystalline). |
Safety and Handling
| Aspect | Details |
|---|---|
| Toxicity | Data unavailable; handle with caution based on structural analogs. |
| Storage | Store in a cool, dry place away from light and moisture. |
| Handling Precautions | Use personal protective equipment (PPE); avoid inhalation or skin contact during synthesis or analysis. |
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